
5-Chloro-2-fluoro-3-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-fluoro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H3ClFNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-3-nitrobenzaldehyde typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with an alkali metal fluoride in a substantially anhydrous inert aprotic solvent. The reaction is carried out at elevated temperatures ranging from 50°C to 250°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 5-Chloro-2-fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkali metal fluorides in anhydrous solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Nucleophilic Substitution: Substituted benzaldehydes.
Reduction: 5-Chloro-2-fluoro-3-nitroaniline.
Oxidation: 5-Chloro-2-fluoro-3-nitrobenzoic acid.
科学的研究の応用
5-Chloro-2-fluoro-3-nitrobenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and dyes.
作用機序
The mechanism of action of 5-Chloro-2-fluoro-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects.
類似化合物との比較
- 5-Fluoro-2-nitrobenzaldehyde
- 2-Chloro-5-nitrobenzaldehyde
- 5-Methoxy-2-nitrobenzaldehyde
Comparison: 5-Chloro-2-fluoro-3-nitrobenzaldehyde is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and various research applications .
特性
分子式 |
C7H3ClFNO3 |
|---|---|
分子量 |
203.55 g/mol |
IUPAC名 |
5-chloro-2-fluoro-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-3H |
InChIキー |
MPAGPDXJVCNNSC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


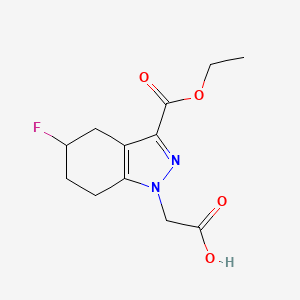
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)
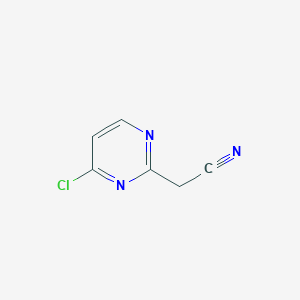
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
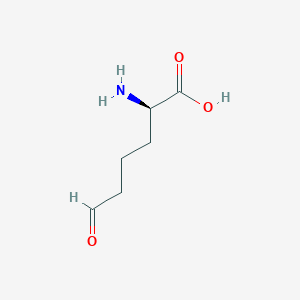
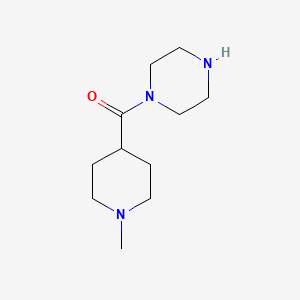
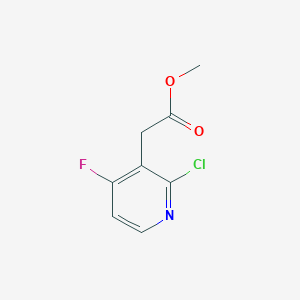
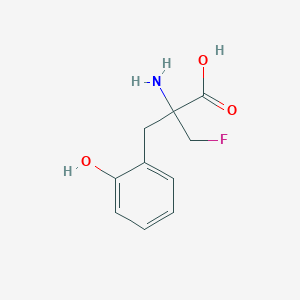

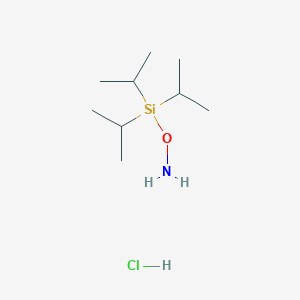
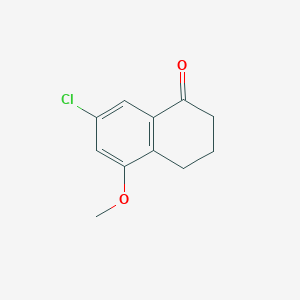
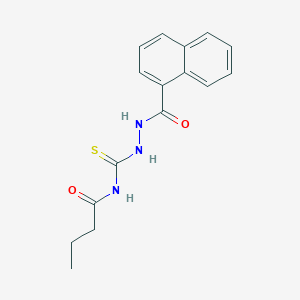

![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)
